Iclaprim-d6

Description

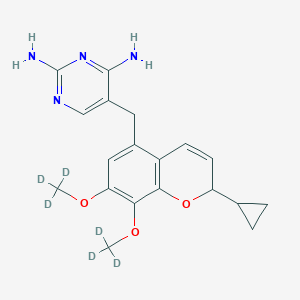

Structure

3D Structure

Properties

IUPAC Name |

5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJPWWYTGBZDEG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649161 | |

| Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130072-57-9 | |

| Record name | 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Iclaprim-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Iclaprim-d6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Chemical Structure and Properties

This compound is the deuterated analogue of Iclaprim, a novel diaminopyrimidine antibiotic. The deuterium labeling is intended to alter the drug's metabolic profile, potentially improving its pharmacokinetic properties.

Chemical Structure:

-

IUPAC Name: 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

-

Molecular Formula: C₁₉H₁₆D₆N₄O₃

-

CAS Number: 1130072-57-9

A summary of the physicochemical properties of Iclaprim and this compound is presented in Table 1. While experimental data for this compound is limited, the properties of Iclaprim serve as a close proxy due to the subtlety of deuterium substitution.

Table 1: Physicochemical Properties of Iclaprim and this compound

| Property | Iclaprim | This compound | Data Source |

| Molecular Weight ( g/mol ) | 354.41 | 360.44 | Calculated |

| Melting Point (°C) | 215 | Not Reported | [1] |

| Water Solubility (mg/mL) | 0.142 | Not Reported | Predicted[2] |

| pKa (Strongest Basic) | 7.15 | Not Reported | Predicted[2] |

| logP | 2.35 | Not Reported | Predicted[2] |

| Plasma Protein Binding (%) | 93 | Not Reported | [3] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Iclaprim exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[3][4] This pathway is crucial for the biosynthesis of purines, thymidylate, and certain amino acids, which are the necessary precursors for DNA, RNA, and protein synthesis. By blocking DHFR, Iclaprim effectively halts bacterial growth and replication.[5]

The bacterial folate synthesis pathway and the point of inhibition by Iclaprim are illustrated in the following diagram.

Experimental Protocols

This section details the methodologies for key experiments used in the evaluation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

This compound stock solution

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations.

-

Add 50 µL of each dilution to the wells of a 96-well plate.

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

The workflow for this protocol is visualized in the following diagram.

Plasma Protein Binding Assay by Ultrafiltration

Ultrafiltration is a common method to determine the extent of drug binding to plasma proteins.[8][9]

Materials:

-

Centrifugal ultrafiltration devices with a semipermeable membrane (e.g., 10 kDa molecular weight cut-off)

-

Human plasma

-

This compound stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator or water bath (37°C)

-

Centrifuge capable of maintaining 37°C

-

Analytical method for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Pre-condition the Ultrafiltration Device:

-

To minimize non-specific binding, pre-rinse the ultrafiltration device with a buffer solution or a solution of the drug in buffer.

-

-

Sample Preparation:

-

Spike human plasma with this compound to the desired concentration.

-

Incubate the plasma sample at 37°C for a sufficient time (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

-

Ultrafiltration:

-

Add the plasma sample to the upper chamber of the ultrafiltration device.

-

Centrifuge the device at a specified speed and time at 37°C to separate the protein-free ultrafiltrate. The centrifugation parameters should be optimized to collect a sufficient volume of ultrafiltrate without significantly concentrating the proteins in the retentate.

-

-

Sample Analysis:

-

Carefully collect the ultrafiltrate from the collection tube.

-

Determine the concentration of this compound in the ultrafiltrate (unbound drug) and in the initial plasma sample (total drug) using a validated analytical method like LC-MS/MS.

-

-

Calculation:

-

The percentage of unbound drug is calculated as: (Concentration in ultrafiltrate / Total concentration in plasma) x 100

-

The percentage of protein binding is then: 100 - % unbound

-

Conclusion

This compound is a promising deuterated antibiotic that targets a well-validated bacterial enzyme, DHFR. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The provided experimental protocols offer a foundation for researchers to conduct further in vitro studies. The continued investigation into the properties and efficacy of this compound will be crucial in defining its potential role in combating bacterial infections, particularly those caused by resistant pathogens.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Synthesis and Purification of Iclaprim-d6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Iclaprim-d6, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document is intended for research purposes and outlines a plausible synthetic route, detailed experimental protocols, and methods for purification and characterization.

Introduction

Iclaprim is a potent, broad-spectrum antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] Its efficacy against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a compound of significant interest.[2] The introduction of deuterium at specific molecular positions can offer advantages in drug metabolism and pharmacokinetic (DMPK) studies, making this compound a valuable tool for researchers.[3][4] This guide details a proposed synthetic pathway for this compound, focusing on the incorporation of a deuterated methoxy group.

Synthesis of this compound

The proposed synthesis of this compound follows a convergent approach, adapting a known synthesis of Iclaprim.[5][6] The key strategy involves the use of a deuterated starting material to introduce the six deuterium atoms onto the two methoxy groups of the chromene ring system.

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier | Purpose |

| 2,4-Diamino-5-(3-hydroxy-4,5-di(methoxy-d3)-benzyl)pyrimidine | Custom Synthesis | Deuterated Building Block |

| Cyclopropylacetaldehyde | Commercial Vendor | Reagent for Chromene Ring Formation |

| Pyrrolidine | Commercial Vendor | Catalyst |

| Acetic Acid | Commercial Vendor | Catalyst |

| Sodium Borohydride (NaBH4) | Commercial Vendor | Reducing Agent |

| p-Toluenesulfonic acid (p-TsOH) | Commercial Vendor | Catalyst for Dehydration |

| Dichloromethane (DCM) | Commercial Vendor | Solvent |

| Methanol (MeOH) | Commercial Vendor | Solvent |

| Ethyl Acetate (EtOAc) | Commercial Vendor | Solvent for Extraction & Chromatography |

| Hexanes | Commercial Vendor | Solvent for Chromatography |

Experimental Protocol: Synthesis of 2-Cyclopropyl-5-((2,4-diaminopyrimidin-5-yl)methyl)-7,8-di(methoxy-d3)chroman-4-one

-

To a solution of 2,4-diamino-5-(3-hydroxy-4,5-di(methoxy-d3)-benzyl)pyrimidine (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (10:1 v/v), add cyclopropylacetaldehyde (1.2 eq).

-

Add pyrrolidine (0.2 eq) and acetic acid (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chromanone product.

Experimental Protocol: Reduction and Dehydration to this compound

-

Dissolve the purified chromanone (1.0 eq) in methanol (MeOH).

-

Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Reflux the mixture using a Dean-Stark apparatus for 6 hours to remove water.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.

Purification of this compound

Purification of the final compound is critical to ensure high purity for research applications.[7] High-Performance Liquid Chromatography (HPLC) is the recommended method for the final purification step.

Table 2: HPLC Purification Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 5 µm, 100 Å, 250 x 10 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 280 nm |

Experimental Protocol: HPLC Purification

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

-

Inject the solution onto the preparative HPLC system.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and lyophilize to obtain this compound as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C19H16D6N4O3 |

| Molecular Weight | 360.45 g/mol |

| Mass Spectrometry (ESI+) | [M+H]+ at m/z 361.5 |

| ¹H NMR | Absence of signals for methoxy protons. |

| ²H NMR | Presence of a signal corresponding to the methoxy deuterons. |

| Purity (by HPLC) | >98% |

| Yield (overall) | Estimated 15-25% |

Visualizations

This compound Synthesis Workflow

Caption: A schematic overview of the synthetic steps to produce this compound.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Iclaprim, and by extension this compound, targets the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids.[1][8] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death.

Caption: Iclaprim inhibits DHFR, blocking the folate pathway essential for bacterial DNA synthesis.

References

- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iclaprim - Wikipedia [en.wikipedia.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotopically Labeled Compounds | Reagents | Tocris Bioscience [tocris.com]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. moravek.com [moravek.com]

- 8. youtube.com [youtube.com]

Iclaprim-d6 as a Stable Isotope Tracer: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Iclaprim and the potential application of its deuterated analogue, Iclaprim-d6, as a stable isotope tracer in drug development. While specific studies utilizing this compound are not yet prevalent in publicly available literature, this document outlines the established principles of its mechanism and provides a framework for its use in pharmacokinetic and metabolic research based on well-understood stable isotope labeling methodologies.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Iclaprim is a potent, broad-spectrum antibacterial agent that belongs to the diaminopyrimidine class of antibiotics.[1][2][3] Its primary mechanism of action is the selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the synthesis of thymidine, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking DHFR, Iclaprim effectively halts bacterial growth and replication, leading to a bactericidal effect.[1][2]

The folate synthesis pathway, and Iclaprim's point of intervention, can be visualized as follows:

Iclaprim exhibits a high affinity for bacterial DHFR, with a potency that is significantly greater than that of trimethoprim, another DHFR inhibitor.[2] This enhanced potency allows Iclaprim to be effective against a range of bacteria, including strains resistant to trimethoprim and other antibiotics.[1][2]

This compound as a Stable Isotope Tracer: Principles and Applications

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), in a drug molecule like Iclaprim creates a "heavy"-labeled version, in this case, this compound. This deuterated analog is chemically identical to the parent drug in terms of its biological activity but is distinguishable by its higher mass. This mass difference is the cornerstone of its utility as a tracer in various research applications, primarily detected using mass spectrometry.

The primary applications for this compound as a stable isotope tracer include:

-

Pharmacokinetic (PK) Studies: Co-administration of a therapeutic dose of unlabeled Iclaprim with a microdose of this compound allows for precise determination of absolute bioavailability and characterization of absorption, distribution, metabolism, and excretion (ADME) properties.

-

Metabolite Identification: The distinct isotopic signature of this compound and its metabolites simplifies their detection and identification in complex biological matrices like plasma, urine, and feces.

-

Drug-Drug Interaction Studies: this compound can be used to assess the impact of co-administered drugs on its metabolism and clearance without interfering with the therapeutic effect of the unlabeled drug.

The general workflow for a pharmacokinetic study using this compound as a tracer is depicted below:

Hypothetical Experimental Protocol: Oral Bioavailability of Iclaprim Using this compound

This section outlines a detailed, though hypothetical, protocol for a clinical study to determine the absolute oral bioavailability of Iclaprim using this compound as an intravenous tracer.

3.1. Study Objective: To determine the absolute oral bioavailability of a single oral dose of Iclaprim in healthy adult subjects.

3.2. Study Design: This is a single-center, open-label, single-period study in healthy adult volunteers.

3.3. Investigational Products:

-

Iclaprim (unlabeled) for oral administration.

-

This compound (sterile solution) for intravenous infusion.

3.4. Study Population: A cohort of healthy adult male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

3.5. Methodology:

-

Inclusion/Exclusion Criteria: Subjects will be screened for eligibility based on a comprehensive medical history, physical examination, and clinical laboratory tests.

-

Dosing:

-

Subjects will receive a single oral dose of Iclaprim.

-

Simultaneously or at a predefined time point, subjects will receive a short intravenous infusion of a microdose of this compound.

-

-

Pharmacokinetic Sampling:

-

Serial blood samples will be collected in EDTA-containing tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma will be separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of Iclaprim and this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method will be validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters for both Iclaprim and this compound will be calculated using non-compartmental analysis. These parameters will include:

-

Area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞).

-

Maximum plasma concentration (Cmax).

-

Time to maximum plasma concentration (Tmax).

-

Terminal half-life (t₁/₂).

-

-

Absolute oral bioavailability (F) will be calculated using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 where AUC is for the respective routes of administration and Dose is the administered dose of Iclaprim and this compound.

-

Quantitative Data Summary

As there is no publicly available data from studies specifically using this compound, the following table presents a template for how such data would be structured.

| Pharmacokinetic Parameter | Iclaprim (Oral) | This compound (Intravenous) |

| Dose | [e.g., 80 mg] | [e.g., 1 mg] |

| AUC₀-∞ (ng·h/mL) | [Mean ± SD] | [Mean ± SD] |

| Cmax (ng/mL) | [Mean ± SD] | [Mean ± SD] |

| Tmax (h) | [Median (Range)] | [Not Applicable] |

| t₁/₂ (h) | [Mean ± SD] | [Mean ± SD] |

| Absolute Bioavailability (F %) | [Calculated Value] | [Not Applicable] |

Conclusion

The use of this compound as a stable isotope tracer represents a powerful tool in the clinical development of Iclaprim. By leveraging the principles of its well-defined mechanism of action as a DHFR inhibitor and applying established methodologies in stable isotope tracing, researchers can gain precise insights into its pharmacokinetic profile and metabolic fate. While specific data for this compound is not yet available, the frameworks presented in this guide provide a robust foundation for the design and execution of future studies, ultimately contributing to a more comprehensive understanding of this important antibacterial agent.

References

- 1. Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Iclaprim against Methicillin-Resistant Staphylococcus aureus Nonsusceptible to Daptomycin, Linezolid, or Vancomycin: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Iclaprim-d6

This technical guide provides a comprehensive overview of the physical and chemical properties of Iclaprim-d6, a deuterated analog of the novel dihydrofolate reductase inhibitor, Iclaprim. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Physical and Chemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison. These properties are critical for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆D₆N₄O₃ | [1][2] |

| Molecular Weight | 360.44 g/mol | [1][2][3] |

| CAS Number | 1130072-57-9 | [1][3] |

| IUPAC Name | 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine | [3] |

| XLogP3 | 2.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Exact Mass | 360.20685105 Da | [3] |

| Monoisotopic Mass | 360.20685105 Da | [3] |

| Topological Polar Surface Area | 106 Ų | [3] |

| Heavy Atom Count | 26 | [3] |

| Complexity | 515 | [3] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Iclaprim, the non-deuterated parent compound, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR).[4][5] This enzyme is a critical component of the folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, DNA replication and bacterial survival.[6] By selectively targeting bacterial DHFR, Iclaprim disrupts this pathway, leading to a bactericidal effect against a broad spectrum of Gram-positive bacteria, including resistant strains like MRSA.[4][7] The deuteration in this compound is typically used as an internal standard in pharmacokinetic studies and is not expected to alter the fundamental mechanism of action.

Caption: Bacterial folate synthesis pathway and the inhibitory action of Iclaprim.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of pharmaceutical compounds like this compound are provided below. These protocols are based on established analytical techniques.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Prepare a series of vials with a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of this compound in the tested solvent.

Caption: Workflow for solubility determination using the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.[9]

Principle: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a solvent in which it is soluble (e.g., a co-solvent system like water/methanol).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Titration Curve: Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[10] This can be determined from the inflection point of the titration curve.

Caption: Logical flow for pKa determination via potentiometric titration.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C19H22N4O3 | CID 25218414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Iclaprim - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Iclaprim vs. Iclaprim-d6: A Technical Guide to Comparative Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iclaprim is a diaminopyrimidine antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR). It has demonstrated efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As with many pharmaceuticals, optimizing metabolic stability is a key objective in drug development to enhance pharmacokinetic properties, such as half-life and bioavailability. One established strategy to improve metabolic stability is selective deuteration of the molecule. This technical guide provides an in-depth comparison of the metabolic stability of Iclaprim and its deuterated analog, Iclaprim-d6. Due to the limited availability of public data on this compound, this guide will focus on the known metabolic pathways of Iclaprim and the scientific rationale for how deuteration at specific sites could enhance its metabolic profile.

Iclaprim Metabolism

Iclaprim undergoes extensive metabolism in the body, with less than 2% of the unchanged drug found in urine and feces[1]. The metabolism is carried out by both Phase 1 and Phase 2 enzymes.

Phase 1 and Phase 2 Metabolism of Iclaprim

| Metabolic Phase | Cytochrome P450 Enzymes Involved |

| Phase 1 | CYP3A4, CYP2C19 |

| Phase 2 | CYP2C9, CYP2D6 (Glucuronide Conjugation) |

Table 1: Key Cytochrome P450 Enzymes in Iclaprim Metabolism[1]

Phase 1 metabolism of Iclaprim is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C19[1]. The resulting metabolites from these oxidative reactions are then further processed in Phase 2, where they are conjugated with glucuronic acid by CYP2C9 and CYP2D6, facilitating their excretion[1].

Rationale for this compound

The principle behind using a deuterated version of a drug, such as this compound, lies in the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, it requires more energy to break a C-D bond, which can significantly slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes that involve the cleavage of a C-H bond in the rate-determining step.

By strategically replacing hydrogen atoms with deuterium at the sites of Iclaprim that are most susceptible to metabolism by CYP3A4 and CYP2C19, the metabolic rate can be reduced. This would be expected to lead to:

-

Increased half-life (t½): A slower rate of metabolism would result in the drug remaining in the system for a longer period.

-

Increased exposure (AUC): The total amount of drug that the body is exposed to over time would be higher.

-

Reduced formation of metabolites: A slower metabolism would lead to a lower concentration of metabolites.

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are detailed, standard methodologies that would be employed to compare its metabolic stability against Iclaprim.

In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay is a standard method to evaluate the intrinsic clearance of a compound by liver enzymes.

Objective: To determine the rate of disappearance of Iclaprim and this compound when incubated with human liver microsomes.

Materials:

-

Iclaprim and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures: Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the test compounds (Iclaprim or this compound) and the NADPH regenerating system to the pre-incubated mixture.

-

Time-course Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining parent compound (Iclaprim or this compound) using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

This assay is crucial to determine if the parent drug or its deuterated version inhibits the major CYP450 enzymes, which could lead to drug-drug interactions.

Objective: To evaluate the potential of Iclaprim and this compound to inhibit the activity of major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

-

Iclaprim and this compound

-

Pooled human liver microsomes

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

-

NADPH regenerating system

-

Positive control inhibitors for each CYP isoform

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Incubation Setup: For each CYP isoform, prepare incubation mixtures containing human liver microsomes, the specific probe substrate, and either Iclaprim, this compound, or a positive control inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a specific period that is within the linear range of metabolite formation for each isoform.

-

Reaction Termination: Stop the reaction with cold acetonitrile.

-

Sample Processing: Centrifuge the samples to remove precipitated protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.

-

Data Analysis: Determine the concentration of Iclaprim or this compound that causes 50% inhibition of the enzyme activity (IC50 value) for each CYP isoform by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Metabolic Pathways and Workflows

To better understand the processes described, the following diagrams have been generated using Graphviz.

Caption: Metabolic Pathway of Iclaprim.

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion

While direct comparative data on the metabolic stability of Iclaprim versus this compound is not currently in the public domain, the known metabolic pathways of Iclaprim provide a strong rationale for the potential benefits of deuteration. By replacing hydrogen with deuterium at the sites of CYP-mediated metabolism, it is hypothesized that this compound would exhibit enhanced metabolic stability, leading to an improved pharmacokinetic profile. The standardized experimental protocols outlined in this guide provide a clear framework for conducting the necessary in vitro studies to quantify these potential advantages. Such studies are a critical step in the preclinical development of deuterated drug candidates.

References

In-Depth Technical Guide: Iclaprim-d6 Molecular Weight and Mass Spectrometry Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and mass spectrometry characteristics of Iclaprim-d6, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Quantitative Data Summary

The key quantitative data for Iclaprim and its deuterated analog, this compound, are summarized in the tables below for easy comparison.

Table 1: Molecular Properties of Iclaprim and this compound

| Property | Iclaprim | This compound |

| Molecular Formula | C₁₉H₂₂N₄O₃ | C₁₉H₁₆D₆N₄O₃ |

| Average Molecular Weight ( g/mol ) | 354.41 | 360.44[1] |

| Monoisotopic Mass (Da) | 354.17464 | 360.20685105[2] |

Table 2: Predicted Mass Spectrometry Data

| Analyte | Ion Type | Predicted m/z |

| Iclaprim | [M+H]⁺ | 355.1825 |

| This compound | [M+H]⁺ | 361.2147 |

Experimental Protocols

While specific experimental protocols for the mass spectrometric analysis of this compound are not widely published, a general methodology based on standard practices for small molecule analysis by electrospray ionization mass spectrometry (ESI-MS) can be outlined.

Objective: To determine the mass-to-charge ratio (m/z) of this compound and characterize its fragmentation pattern using tandem mass spectrometry (MS/MS).

Materials and Instrumentation:

-

This compound standard

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (for promoting ionization)

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for ESI-MS analysis (typically in the low µg/mL to ng/mL range).

Mass Spectrometry Analysis:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used for compounds containing basic nitrogen atoms, such as the pyrimidine ring in Iclaprim, which are readily protonated.

-

Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺. For this compound, this ion is expected at approximately m/z 361.2.

-

Tandem MS (MS/MS):

-

Select the [M+H]⁺ ion of this compound (m/z 361.2) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Acquire the product ion spectra to observe the fragmentation pattern. The fragmentation of the non-deuterated Iclaprim has been observed to yield a prominent [M+H]⁺ ion at m/z 355.

-

Data Analysis:

-

Process the acquired mass spectra to determine the accurate mass of the precursor and product ions.

-

Propose fragmentation pathways based on the observed neutral losses and the structure of this compound. The six deuterium atoms on the methoxy groups are expected to remain on their respective fragments unless a specific rearrangement occurs.

Signaling Pathway and Mechanism of Action

Iclaprim exerts its antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate biosynthesis pathway.[3] This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by Iclaprim.

Caption: Bacterial folate synthesis pathway and Iclaprim's inhibitory action.

Experimental Workflow Visualization

The general workflow for the analysis of this compound by mass spectrometry is depicted in the following diagram.

Caption: General workflow for this compound mass spectrometry analysis.

References

An In-depth Technical Guide to Iclaprim-d6: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iclaprim-d6, a deuterated analog of the novel dihydrofolate reductase (DHFR) inhibitor, Iclaprim. This document details its chemical properties, commercial availability, mechanism of action, synthesis, and relevant experimental protocols.

Core Compound Information

This compound is the deuterated form of Iclaprim, an antibiotic that has been investigated for its efficacy against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The deuteration is typically in the methoxy groups, which can be useful in metabolic studies.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1130072-57-9[1][2] |

| Molecular Formula | C₁₉H₁₆D₆N₄O₃ |

| Molecular Weight | 360.44 g/mol |

| IUPAC Name | 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine[2] |

Commercial Suppliers

This compound is available from various chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to obtain a certificate of analysis to ensure purity and identity.

| Supplier | Location | Notes |

| FINETECH INDUSTRY LIMITED | - | Offers various pack sizes with MSDS and COA documentation. Custom synthesis and bulk quantities are available.[1] |

| Pharmaffiliates | - | Provides highly pure this compound. |

| Scintila | - | Lists this compound under their MedChem category.[3] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

Iclaprim functions as a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This pathway is critical for the production of nucleotides, which are the building blocks of DNA and RNA. By blocking DHFR, Iclaprim prevents the conversion of dihydrofolate to tetrahydrofolate, thereby halting bacterial replication.

Iclaprim was designed to have a higher affinity for bacterial DHFR than trimethoprim, another DHFR inhibitor, and to be effective against some trimethoprim-resistant strains.

Caption: Inhibition of the bacterial folate synthesis pathway by Iclaprim.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Iclaprim and for conducting in vitro susceptibility testing.

Synthesis of Iclaprim

A novel and practical synthesis of Iclaprim has been reported, starting from Trimethoprim (TMP). The following is a summary of the key steps.[4]

Step 1: Acetylation of Trimethoprim A mixture of Trimethoprim, acetic anhydride, dichloromethane, and SnCl₄ is heated at reflux. After cooling, the reaction solution is poured into ice water, and the organic phase is separated, washed, and dried. Evaporation of the solvent yields the acetylated product.[4]

Step 2: Demethylation The product from the previous step is dissolved in dichloromethane and cooled. Boron tribromide (BBr₃) is added, and the reaction is stirred. The crude product is isolated by filtration and crystallized.[4]

Step 3: Cyclization The demethylated product is reacted with cyclopropyl carboxaldehyde in a buffer system of pyrrolidine and acetic acid to form the chromanone framework.[4]

Step 4: Reduction The chromanone is dissolved in methanol and cooled. Sodium borohydride is added slowly, and the reaction is stirred. After concentration and addition of water, the solid product is filtered and recrystallized.[4]

Step 5: Dehydration The final step involves dehydration, which can be catalyzed by sulfuric acid to minimize the formation of impurities.[4]

Analytical Characterization: The synthesized compounds at each step are characterized using:

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker Avance III instrument (400 or 600 MHz for ¹H and 100 MHz for ¹³C).[4]

-

Mass Spectrometry (MS): ESI+ mass spectrometry is used to confirm the molecular weight of the products.[4]

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a YMC-Pack ODS-AQ column with a mobile phase of a potassium phosphate aqueous solution and acetonitrile.[4]

In Vitro Susceptibility Testing: Broth Microdilution MIC Assay

The minimum inhibitory concentration (MIC) of Iclaprim against bacterial isolates can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][5]

Materials:

-

Cation-adjusted Mueller-Hinton broth (CA-MHB)[2]

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Iclaprim stock solution

Procedure:

-

Preparation of Iclaprim Dilutions: A serial two-fold dilution of Iclaprim is prepared in CA-MHB in the wells of a 96-well microtiter plate. The typical concentration range tested is 0.002 to 128 µg/mL.[2]

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the Iclaprim dilutions.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of Iclaprim that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Clinical Development Overview: The REVIVE Trials

Iclaprim has undergone extensive clinical evaluation, most notably in the REVIVE-1 (NCT02600611) and REVIVE-2 (NCT02607619) Phase 3 clinical trials. These studies assessed the efficacy and safety of intravenous Iclaprim for the treatment of acute bacterial skin and skin structure infections (ABSSSI).

REVIVE-1 and REVIVE-2 Trial Design

| Parameter | Description |

| Study Design | Randomized, double-blind, active-controlled, multicenter |

| Patient Population | Adults with ABSSSI |

| Treatment Arms | - Iclaprim (80 mg fixed dose, IV every 12 hours) - Vancomycin (15 mg/kg, IV every 12 hours) |

| Treatment Duration | 5 to 14 days |

| Primary Endpoint | Early clinical response (ECR) at 48 to 72 hours after the start of treatment, defined as a ≥20% reduction in lesion size compared to baseline. |

The results of these trials demonstrated that Iclaprim was non-inferior to vancomycin in treating ABSSSI.

Caption: Logical flow of the REVIVE clinical trials.

This technical guide provides foundational information for researchers working with this compound. For further details, consulting the cited literature is recommended.

References

- 1. This compound | CAS: 1130072-57-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Evaluation of in vitro activity of iclaprim in combination with other antimicrobials against pulmonary pathogens: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Scintila [scintila.cz]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. jmilabs.com [jmilabs.com]

Deuterated Iclaprim for Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential application of deuterium substitution in optimizing the drug metabolism and pharmacokinetic (DMPK) profile of Iclaprim, a potent diaminopyrimidine antibiotic. Iclaprim is effective against a range of Gram-positive bacteria, including resistant strains. However, like many pharmaceuticals, its clinical efficacy and safety can be influenced by its metabolic fate. This document explores how strategic deuteration, leveraging the kinetic isotope effect, can modulate Iclaprim's metabolism, potentially leading to an improved therapeutic profile. Detailed experimental protocols for key DMPK studies are provided, along with visual representations of metabolic pathways and experimental workflows.

Pharmacokinetics of Iclaprim

Iclaprim is administered intravenously and exhibits extensive metabolism. Clinical studies have established its pharmacokinetic profile, which is characterized by a linear relationship between the dose and both the maximum concentration (Cmax) and the area under the curve (AUC).[1] Less than 2% of the unchanged drug is recovered in urine and feces, underscoring the significance of metabolic clearance.[1]

Table 1: Pharmacokinetic Parameters of Iclaprim in Humans

| Parameter | Value | Reference |

| Dosing Regimen | 0.8 mg/kg every 12 hours (IV) | [1] |

| Cmax (steady state) | Varies with infusion time; lower with longer infusion | [2] |

| AUC (0-24h, steady state) | Increased with optimized fixed-dosing | [2] |

| Protein Binding | ~93% | [3][4] |

| Half-life (elimination) | ~9.85 minutes (in mice) | [5] |

| Primary Route of Elimination | Extensive metabolism | [1] |

Note: Specific values for Cmax, AUC, and half-life in humans can vary based on the dosing regimen and patient population. The provided data from mice illustrates the rapid elimination profile.

Metabolism of Iclaprim

Iclaprim undergoes extensive biotransformation mediated by both Phase I and Phase II metabolic enzymes. The primary enzymes involved in Phase I metabolism are Cytochrome P450 isoforms CYP3A4 and CYP2C19. Subsequent Phase II conjugation reactions are carried out by CYP2C9 and CYP2D6.[1] The resulting metabolites are not reported to have antimicrobial activity.

Based on the structure of Iclaprim, which contains two methoxy groups, a primary route of metabolism likely involves O-demethylation, a common reaction catalyzed by CYP enzymes, particularly CYP3A4.

Deuterated Iclaprim: A Strategy for Enhanced DMPK Properties

The substitution of hydrogen with its stable, heavier isotope, deuterium, at a metabolic "soft spot" can significantly slow the rate of enzymatic metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. For metabolic reactions where C-H bond cleavage is the rate-limiting step, deuteration can lead to a more favorable pharmacokinetic profile.

For Iclaprim, the methoxy groups are likely sites of metabolic attack by CYP3A4. Replacing the hydrogens on one or both of these methyl groups with deuterium could therefore reduce the rate of O-demethylation.

Table 2: Expected Pharmacokinetic Comparison of Iclaprim and Deuterated Iclaprim (d-Iclaprim)

| Parameter | Iclaprim | d-Iclaprim (Hypothetical) | Rationale for Expected Change |

| Metabolic Clearance (CL) | High | Lower | KIE reduces the rate of CYP3A4-mediated O-demethylation, a major clearance pathway. |

| Half-life (t½) | Short | Longer | Reduced clearance leads to a prolonged elimination half-life. |

| Area Under the Curve (AUC) | Baseline | Higher | Slower clearance results in greater overall drug exposure for a given dose. |

| Maximum Concentration (Cmax) | Baseline | Potentially Higher | May be slightly higher due to reduced first-pass metabolism, but can be managed by adjusting the infusion rate. |

| Dosing Frequency | Every 12 hours | Potentially Reduced | A longer half-life could allow for less frequent dosing, improving patient convenience. |

Experimental Protocols for DMPK Studies

The following sections provide detailed, representative protocols for key in vitro and in vivo studies to evaluate and compare the DMPK properties of Iclaprim and its deuterated analogs.

In Vitro Metabolic Stability Assay

This assay determines the rate at which Iclaprim is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

-

Materials:

-

Iclaprim and deuterated Iclaprim

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system

-

-

Method:

-

Prepare stock solutions of Iclaprim and d-Iclaprim (e.g., 1 mM in DMSO).

-

In a 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Data Analysis:

-

Quantify the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

CYP3A4 Inhibition Assay

This assay determines if Iclaprim or its deuterated form inhibits the activity of CYP3A4, a key drug-metabolizing enzyme.

Protocol:

-

Materials:

-

Iclaprim and deuterated Iclaprim

-

Pooled human liver microsomes (HLM) or recombinant CYP3A4

-

CYP3A4 probe substrate (e.g., midazolam)

-

Positive control inhibitor (e.g., ketoconazole)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

LC-MS/MS system

-

-

Method:

-

Prepare a range of concentrations for Iclaprim, d-Iclaprim, and the positive control.

-

In a 96-well plate, combine buffer, HLM, and the CYP3A4 probe substrate.

-

Add the test inhibitors at their various concentrations to the appropriate wells. Include a vehicle control (no inhibitor).

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a fixed time that is within the linear range of metabolite formation (e.g., 10-15 minutes).

-

Terminate the reaction with ice-cold acetonitrile.

-

Centrifuge the plate and transfer the supernatant for analysis.

-

-

Data Analysis:

-

Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam from midazolam) using LC-MS/MS.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of Iclaprim and its deuterated analog in a living organism.

Protocol:

-

Animals and Housing:

-

Male Sprague-Dawley rats with jugular vein cannulation for intravenous (IV) dosing and blood sampling.

-

Animals are housed under standard conditions with free access to food and water.

-

-

Dosing and Sample Collection:

-

Prepare sterile dosing formulations of Iclaprim and d-Iclaprim in a suitable vehicle (e.g., saline).

-

Administer a single IV bolus dose to each rat.

-

Collect serial blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Iclaprim and d-Iclaprim in rat plasma.

-

Extract the analytes from plasma samples, typically using protein precipitation or liquid-liquid extraction.

-

Analyze the samples and construct a calibration curve to determine the drug concentrations.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration-time data for each animal.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the concentration-time curve)

-

CL (Clearance)

-

Vd (Volume of distribution)

-

t½ (Elimination half-life)

-

-

Compare the pharmacokinetic parameters between the Iclaprim and d-Iclaprim groups to assess the impact of deuteration.

-

Conclusion

The strategic deuteration of Iclaprim at its metabolic hotspots, particularly the methoxy groups, presents a promising approach to improving its pharmacokinetic profile. By leveraging the kinetic isotope effect, it is hypothesized that a deuterated version of Iclaprim would exhibit reduced metabolic clearance, a longer half-life, and increased overall exposure. This could translate into more convenient dosing regimens and a potentially improved therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the systematic in vitro and in vivo evaluation of deuterated Iclaprim, enabling a comprehensive assessment of its DMPK properties and its potential as an enhanced therapeutic agent.

References

- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Pharmacodynamic Analyses To Determine the Optimal Fixed Dosing Regimen of Iclaprim for Treatment of Patients with Serious Infections Caused by Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of human plasma on the antimicrobial activity of iclaprim in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Bactericidal Activity of Iclaprim in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Iclaprim-d6: A Technical Guide to Isotopic Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and characterization of Iclaprim-d6, a deuterated analog of the novel diaminopyrimidine antibiotic, Iclaprim. This document details the analytical methodologies employed to ensure the quality and integrity of this stable isotope-labeled internal standard, crucial for pharmacokinetic and metabolic studies.

Introduction to Iclaprim

Iclaprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2] By blocking this enzyme, Iclaprim disrupts the production of tetrahydrofolate, a key precursor for the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of bacterial growth. Its mechanism of action is similar to that of trimethoprim, but it has shown potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Characterization of this compound

The deuterated version of Iclaprim, this compound, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to those of Iclaprim, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Chemical Structure and Properties

The key structural details of Iclaprim and this compound are presented below.

| Property | Iclaprim | This compound |

| Chemical Name | 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine[2] | 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine[4] |

| Molecular Formula | C₁₉H₂₂N₄O₃[2] | C₁₉H₁₆D₆N₄O₃ |

| Molecular Weight | 354.41 g/mol [2] | 360.44 g/mol [5] |

| CAS Number | 192314-93-5[2] | 1130072-57-9[4][5] |

Below is a diagram illustrating the chemical structures of both Iclaprim and its deuterated analog, this compound.

References

A Technical Guide to the Solubility of Iclaprim-d6 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iclaprim-d6, a deuterated form of the novel diaminopyrimidine antibiotic Iclaprim. Understanding the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical aspect of drug development, influencing formulation, purification, and analytical method development. While specific quantitative solubility data for this compound is not extensively published in the public domain, this guide offers a framework for its determination, including detailed experimental protocols and the expected significance of such data.

Introduction to Iclaprim

Iclaprim is a selective bacterial dihydrofolate reductase (DHFR) inhibitor. It has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its deuterated analogue, this compound, is often used as an internal standard in analytical methods for pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass. The solubility of this compound in organic solvents is a key parameter for its use in these applications.

The Critical Role of Organic Solvent Solubility in Drug Development

The solubility of an API like this compound in organic solvents is a fundamental physicochemical property that impacts several stages of pharmaceutical development:

-

Preformulation Studies: Early assessment of solubility in a range of solvents helps in selecting appropriate vehicles for toxicology studies and initial formulation development.

-

Crystallization and Purification: The choice of solvent system for crystallization is dictated by the solubility of the API at different temperatures. This is crucial for controlling crystal form, purity, and yield.

-

Analytical Method Development: Solubility data is essential for preparing stock and standard solutions for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Formulation Design: For liquid dosage forms, identifying suitable co-solvents to achieve the desired drug concentration and stability is critical.

Solubility of this compound: Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound in a wide array of organic solvents is not publicly available. The solubility of deuterated compounds is generally expected to be very similar to their non-deuterated counterparts. Therefore, solubility data for Iclaprim can serve as a close approximation. However, for rigorous scientific purposes, experimental determination is necessary.

Below is a template table that researchers can use to compile experimentally determined solubility data for this compound.

| Organic Solvent | Chemical Class | Dielectric Constant (20°C) | Solubility of this compound (mg/mL) at 25°C | Method of Determination |

| Methanol | Alcohol | 33.0 | Data to be determined | Shake-Flask / HPLC-UV |

| Ethanol | Alcohol | 24.6 | Data to be determined | Shake-Flask / HPLC-UV |

| Isopropanol | Alcohol | 18.2 | Data to be determined | Shake-Flask / HPLC-UV |

| Acetone | Ketone | 20.7 | Data to be determined | Shake-Flask / HPLC-UV |

| Acetonitrile | Nitrile | 37.5 | Data to be determined | Shake-Flask / HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | Data to be determined | Shake-Flask / HPLC-UV |

| Tetrahydrofuran (THF) | Ether | 7.6 | Data to be determined | Shake-Flask / HPLC-UV |

| Ethyl Acetate | Ester | 6.0 | Data to be determined | Shake-Flask / HPLC-UV |

| Dichloromethane (DCM) | Halogenated Alkane | 9.1 | Data to be determined | Shake-Flask / HPLC-UV |

| Chloroform | Halogenated Alkane | 4.8 | Data to be determined | Shake-Flask / HPLC-UV |

| Toluene | Aromatic Hydrocarbon | 2.4 | Data to be determined | Shake-Flask / HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Pipettes and general laboratory glassware

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that ensures solid material remains after equilibration is crucial.[3]

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Analysis by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

HPLC Method Parameters (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with a constant percentage of an additive like formic acid or trifluoroacetic acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically at the wavelength of maximum absorbance).

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not readily found in published literature, this guide provides the necessary framework for its experimental determination. The shake-flask method coupled with HPLC-UV analysis is a robust and reliable approach for obtaining accurate thermodynamic solubility data. The generation of such data is a crucial step in advancing the research and development of Iclaprim and its deuterated analogues, enabling scientists to make informed decisions in formulation, analysis, and manufacturing. It is recommended that researchers undertaking these studies validate their analytical methods and equilibration times to ensure the accuracy and reproducibility of their results.

References

Methodological & Application

Application Note: High-Throughput Quantification of Iclaprim in Human Plasma by LC-MS/MS using Iclaprim-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Iclaprim in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Iclaprim-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Iclaprim is a diaminopyrimidine antibiotic that selectively inhibits bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. It has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Accurate and reliable quantification of Iclaprim in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for optimizing dosing regimens to enhance efficacy and minimize potential toxicity.[1][2][3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical quantification due to its high sensitivity, selectivity, and throughput.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in LC-MS/MS assays. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the assay.

This application note details a validated LC-MS/MS method for the determination of Iclaprim in human plasma, employing a simple protein precipitation method for sample preparation.[6] The method is demonstrated to be precise, accurate, and reliable, meeting the standards set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Experimental Protocols

Materials and Reagents

-

Iclaprim reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, 99% isotopic purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Iclaprim Stock Solution (1 mg/mL): Accurately weigh and dissolve Iclaprim in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Iclaprim Working Solutions: Serially dilute the Iclaprim stock solution with 50:50 (v/v) acetonitrile/water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is utilized for the extraction of Iclaprim from human plasma.[6][7]

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.00 | 10 |

| 0.50 | 10 |

| 2.50 | 95 |

| 3.50 | 95 |

| 3.60 | 10 |

| 5.00 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent) |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |